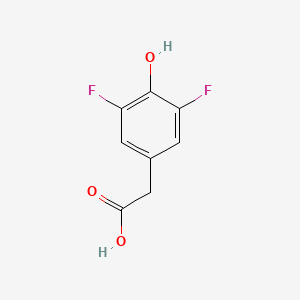

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid

Description

Properties

CAS No. |

1042703-32-1 |

|---|---|

Molecular Formula |

C8H6F2O3 |

Molecular Weight |

188.13 g/mol |

IUPAC Name |

2-(3,5-difluoro-4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) |

InChI Key |

QLSDQWOOQFFUHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid CAS number

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1): A Technical Guide on Synthesis, Bioisosterism, and Therapeutic Applications

Executive Summary

In contemporary rational drug design, the modulation of physicochemical properties—such as pKa, lipophilicity, and metabolic stability—is paramount. This compound (CAS: 1042703-32-1) has emerged as a highly specialized building block and pharmaceutical intermediate[1]. By leveraging the unique stereoelectronic properties of fluorine, this compound serves as a powerful bioisostere for carboxylic acids and a metabolically shielded phenol motif, finding critical applications in the development of aldose reductase inhibitors and Selective Estrogen Receptor Modulators (SERMs)[2][3].

This whitepaper details the physicochemical profile, mechanistic rationale, and self-validating synthetic protocols required to utilize this compound effectively in drug development workflows.

Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for downstream chromatographic purification and formulation. The quantitative data is summarized below[1]:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1042703-32-1 |

| Molecular Formula | C8H6F2O3 |

| Molecular Weight | 188.13 g/mol |

| Purity Standard | ≥ 96.0% (Typical commercial specification) |

| Physical Form | Solid |

| Structural Class | Halogenated Phenolic Acid |

The Bioisosteric Rationale: pKa Tuning and Metabolic Shielding

The strategic placement of two fluorine atoms adjacent to a phenolic hydroxyl group fundamentally alters the molecule's electronic landscape.

-

Causality of pKa Lowering: An unsubstituted phenol typically exhibits a pKa of ~10, while a standard carboxylic acid has a pKa of ~4.5. The highly electronegative fluorine atoms at the C3 and C5 positions exert a strong inductive electron-withdrawing effect (-I effect). This stabilizes the phenoxide anion, lowering the pKa of the phenol to approximately 5.5–6.0[3].

-

Therapeutic Advantage: This lowered pKa allows the difluorophenol motif to mimic the ionization state and electrostatic interactions of a carboxylic acid at physiological pH. Concurrently, the fluorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability and oral bioavailability compared to highly polar carboxylates[3]. Furthermore, the steric bulk of the ortho-fluorines acts as a "metabolic shield," sterically hindering Phase II metabolizing enzymes (e.g., UGTs) from glucuronidating the phenol, thereby extending the drug's half-life[2].

Synthetic Methodologies & Experimental Protocols

Synthesizing CAS 1042703-32-1 requires strict regiocontrol to avoid over-oxidation of the electron-rich phenol. Below is the field-proven methodology for direct electrophilic fluorination.

Route A: Direct Electrophilic Fluorination (Preferred)

Mechanistic Causality: The hydroxyl group at C4 is strongly activating and ortho/para directing. Because the C1 position is occupied by the acetic acid moiety, electrophilic attack is strictly directed to the ortho positions (C3 and C5). To prevent the oxidative dearomatization (quinone formation) typically caused by harsh reagents like

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in anhydrous acetonitrile under an inert argon atmosphere. The inert atmosphere is critical to suppress background oxidative side reactions.

-

Reagent Addition: Cool the reactor to 0 °C. Slowly add 2.1 equivalents of the N-F fluorinating agent (e.g., N,N'-difluoro-2,2'-bipyridinium bistetrafluoroborate)[4]. The low temperature controls the exothermic electrophilic transfer of

and prevents polymerization. -

Validation Checkpoint (Self-Validating System): Allow the reaction to warm to room temperature. Monitor the reaction strictly via LC-MS. The system is self-validating: the starting material (

151, [M-H]⁻) will first convert to a mono-fluoro intermediate ( -

Quenching & Isolation: Quench the reaction with cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure this compound.

Route B: Cross-Coupling from Pre-Fluorinated Precursors

When direct fluorination is not viable, the compound can be synthesized starting from 4-bromo-2,6-difluorophenol. The phenol is first protected (e.g., as a MOM or benzyl ether), followed by a Palladium-catalyzed cross-coupling with a dialkyl malonate, and subsequent hydrolysis/decarboxylation to yield the acetic acid derivative[6].

Mechanistic & Workflow Visualization

Synthetic routes and therapeutic applications of CAS 1042703-32-1.

Applications in Advanced Therapeutics

1. Bioisosteric Replacement in Aldose Reductase Inhibitors In the pursuit of treating diabetic complications, aldose reductase (AR) inhibitors historically relied on carboxylic acid pharmacophores, which suffered from poor cellular penetration. By substituting the carboxylic acid with a[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivative, researchers successfully mimicked the acid's binding affinity while drastically improving lipophilicity. This bioisosteric swap resulted in a 5-fold increase in in vitro AR inhibitory potency, validating the 3,5-difluoro-4-hydroxyphenyl motif as a superior pharmacophore[3].

2. Structural Tuning in Selective Estrogen Receptor Modulators (SERMs) In oncology and women's health, this compound is utilized to synthesize next-generation benzopyran SERMs, such as acolbifene analogs (e.g., OP-1038 and OP-1074 developed by Olema Pharmaceuticals)[2][4]. The integration of the difluorophenol ring specifically modulates the hydrogen-bonding network within the Estrogen Receptor (ER) binding pocket, fine-tuning the antagonistic profile of the drug. Furthermore, the steric hindrance of the fluorine atoms protects the phenolic hydroxyl from rapid phase II conjugation, improving the pharmacokinetic half-life of the therapeutic[2].

References

-

Chemsrc. "CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid." Available at:[Link]

-

PubMed / J Med Chem. "[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor." (2004). Available at:[Link]

- Google Patents. "WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof." (Olema Pharmaceuticals).

-

Beilstein Journal of Organic Chemistry. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." (2021). Available at:[Link]

- Google Patents. "CN102123992A - Substituted phenylureas and phenylamides as ligands for the vanilloid receptor.

Sources

- 1. CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid | Chemsrc [chemsrc.com]

- 2. WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof - Google Patents [patents.google.com]

- 3. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof - Google Patents [patents.google.com]

- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 6. CN106243037A - ä½ä¸ºé¦èç±»ååç©åä½ä¹é ä½çå代çè¯åºè²åè¯åºé °èº - Google Patents [patents.google.com]

Structural Elucidation, Synthesis, and Pharmacological Utility of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid

Executive Summary

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern lead optimization, profoundly influencing a compound's potency, metabolic stability, and membrane permeability[1]. Among these specialized building blocks, 2-(3,5-difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1)[2] emerges as a critical intermediate. This technical whitepaper delineates the structural rationale, physicochemical properties, and a self-validating synthetic methodology for this compound, alongside its pharmacological utility as a bioisostere in advanced drug design.

Structural Elucidation and IUPAC Nomenclature

The systematic IUPAC name for this compound is This compound . The nomenclature is derived through the following structural hierarchy:

-

Parent Chain : The core scaffold is acetic acid (ethanoic acid), providing the primary carboxylic acid functional group.

-

Aryl Substitution : A phenyl ring is attached to the alpha-carbon (C2) of the acetic acid moiety.

-

Ring Substituents : The phenyl ring is functionalized with a hydroxyl (-OH) group at the para position (C4') relative to the acetic acid linkage. This hydroxyl group is flanked by two highly electronegative fluorine atoms at the meta positions (C3' and C5').

Causality in Drug Design: The specific 3,5-difluoro-4-hydroxy substitution pattern is highly intentional. The strong inductive (-I) electron-withdrawing effect of the adjacent fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group. This renders the phenol substantially more acidic than an unsubstituted phenol, allowing the entire moiety to act as a bioisostere for a carboxylic acid in physiological environments[3].

Physicochemical Properties

The fundamental quantitative data for this compound is summarized below:

| Property | Value / Description | Reference |

| IUPAC Name | This compound | |

| CAS Registry Number | 1042703-32-1 | ,[2] |

| Molecular Formula | C8H6F2O3 | |

| Molecular Weight | 188.13 g/mol | |

| Structural Motif | Fluorinated aryl acetic acid | [1] |

| Purity Standard (Commercial) | ≥ 96.0% |

De Novo Synthesis Workflow: A Self-Validating Protocol

To synthesize this compound from commercially available 2,6-difluoroanisole, a robust four-step sequence is employed. This methodology prioritizes high-yielding steps with built-in analytical checkpoints to ensure scientific integrity at every phase.

Step 1: Chloromethylation

-

Protocol : React 2,6-difluoroanisole with paraformaldehyde and concentrated HCl in the presence of anhydrous ZnCl₂ at 60°C for 12 hours.

-

Causality : ZnCl₂ acts as a Lewis acid catalyst to generate a highly electrophilic iminium/carbocation equivalent from formaldehyde. The methoxy group directs the electrophilic aromatic substitution to the sterically unhindered para position.

-

Self-Validation : GC-MS analysis of the crude mixture must yield a molecular ion peak corresponding to the chloromethylated intermediate, confirming successful carbon-carbon bond formation.

Step 2: Cyanation

-

Protocol : Dissolve the crude 4-(chloromethyl)-3,5-difluoroanisole in anhydrous DMSO. Add 1.2 equivalents of NaCN and stir at room temperature for 4 hours.

-

Causality : DMSO, a polar aprotic solvent, leaves the cyanide nucleophile unsolvated and highly reactive, ensuring a rapid and clean Sₙ2 displacement of the primary chloride.

-

Self-Validation : FT-IR spectroscopy must reveal a distinct, sharp absorption band at ~2250 cm⁻¹, definitively confirming the presence of the newly formed nitrile (-C≡N) group.

Step 3: Alkaline Hydrolysis

-

Protocol : Reflux the nitrile intermediate in a 10% NaOH aqueous/ethanolic solution for 16 hours. Cool the mixture, then acidify with 6M HCl to pH 2 to precipitate 2-(3,5-difluoro-4-methoxyphenyl)acetic acid.

-

Causality : The strong base facilitates the hydrolysis of the nitrile through an amide intermediate to the carboxylate. Subsequent acidification protonates the carboxylate, driving the precipitation of the organic acid out of the aqueous phase.

-

Self-Validation : ¹H-NMR (DMSO-d6) will show the disappearance of the aliphatic methylene protons near the nitrile and the emergence of a broad singlet at ~12.5 ppm (COOH) and a sharp singlet at ~3.8 ppm (Ar-OCH₃).

Step 4: Demethylation (Final Deprotection)

-

Protocol : Dissolve the methoxy-acid in anhydrous dichloromethane (DCM) and cool to -78°C under an inert argon atmosphere. Slowly add 3.0 equivalents of Boron Tribromide (BBr₃). Allow the reaction to warm to room temperature and stir for 8 hours. Quench carefully with methanol and water.

-

Causality : BBr₃ is a potent Lewis acid that coordinates with the ethereal oxygen. The subsequent bromide attack cleaves the robust aryl-methyl ether bond. The -78°C initiation is critical to prevent uncontrolled exothermic degradation of the acetic acid side chain.

-

Self-Validation : TLC (9:1 DCM:MeOH) will show a shift to a lower Rf value due to the increased polarity of the free phenol. ¹H-NMR will confirm the complete disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a phenolic -OH proton.

Experimental Workflow & Mechanistic Pathways

Synthetic workflow and bioisosteric application of this compound.

Pharmacological Application: The Bioisosteric Paradigm

The 3,5-difluoro-4-hydroxyphenyl group is not merely a structural anomaly; it is a highly engineered pharmacophore utilized extensively in the development of targeted therapeutics. A primary example of its utility is found in the synthesis of Aldose Reductase (AR) inhibitors, which are critical in managing diabetic complications[3].

The Mechanism of Bioisosterism: Traditional AR inhibitors rely heavily on a carboxylic acid moiety to anchor the drug within the enzyme's active site via hydrogen bonding and electrostatic interactions. However, carboxylic acids are notoriously prone to rapid phase II metabolism (glucuronidation) and often exhibit poor cellular permeability.

By utilizing this compound as a building block, researchers can replace traditional carboxylic acid pharmacophores with the 3,5-difluoro-4-hydroxyphenyl group. This bioisosteric replacement maintains the necessary acidity for target binding (due to the electron-withdrawing fluorines) while significantly enhancing the molecule's overall lipophilicity, metabolic stability, and membrane permeability[1],[3].

References

-

PubMed / Journal of Medicinal Chemistry. "[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor". Available at: [Link]

-

Chemsrc. "CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid". Available at: [Link]

Sources

- 1. 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic Acid [benchchem.com]

- 2. CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid | Chemsrc [chemsrc.com]

- 3. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid in Dimethyl Sulfoxide (DMSO) and Methanol. Designed for researchers in medicinal chemistry and drug development, this document moves beyond static data points to explain the mechanistic interactions between solute and solvent.

Given the specific fluorinated substitution pattern of this phenylacetic acid derivative, standard solubility tables often fail to capture its unique behavior—specifically its enhanced acidity and potential for autocatalytic esterification. This guide outlines theoretical expectations, practical storage protocols, and a self-validating experimental workflow to determine precise saturation limits in your specific laboratory environment.

Part 1: Physicochemical Profile & Solvation Theory

To understand solubility, we must first analyze the solute's structural determinants. The 3,5-difluoro substitution on the phenolic ring is not merely decorative; it fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated parent (4-hydroxyphenylacetic acid).

Structural Determinants

-

Acidity (pKa): The two fluorine atoms at the ortho positions to the hydroxyl group are highly electronegative. Through the inductive effect (-I), they withdraw electron density from the aromatic ring, significantly stabilizing the phenoxide anion. This makes the phenolic hydroxyl group more acidic (lower pKa) than unsubstituted phenol.

-

Lipophilicity (LogP): Fluorine substitution generally increases lipophilicity. While the carboxylic acid tail remains polar, the fluorinated ring exhibits reduced aqueous solubility and enhanced affinity for polar aprotic solvents.

Solvation Mechanisms

The following diagram illustrates the distinct solvation mechanisms in DMSO versus Methanol.

Figure 1: Comparative solvation mechanisms. DMSO acts as a powerful H-bond acceptor, while Methanol introduces thermodynamic risks via esterification.

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1]

DMSO is the recommended primary solvent for stock solutions of this compound, particularly for biological assays (e.g., kinase inhibition, cell-based screens).

Solubility Expectations

-

Predicted Solubility: High (>50 mg/mL).

-

Mechanism: DMSO effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers and the phenolic hydroxyl groups. The oxygen atom in DMSO acts as a strong hydrogen bond acceptor for the acidic protons of the solute.

Preparation Protocol (Stock Solution)

Target Concentration: 100 mM (Standard Stock)

-

Weighing: Weigh the solid acid into a glass vial (avoid polystyrene, which DMSO can degrade).

-

Addition: Add 80% of the calculated DMSO volume.

-

Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate at 35-40 kHz for 5 minutes. The solution should be clear and colorless.

-

Final Volume: Add DMSO to reach the final target volume.

-

Sterilization: If used for cell culture, filter through a 0.22 µm PTFE (Teflon) or Nylon syringe filter. Do not use Cellulose Acetate.

Storage & Stability

-

Hygroscopicity: DMSO is extremely hygroscopic. Absorbed water can cause the compound to precipitate over time.

-

Freezing: DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles can induce crystal nucleation.

-

Recommendation: Aliquot into single-use vials and store at -20°C.

Part 3: Solubility in Methanol[2][3]

Methanol is an excellent solvent for analytical purposes (LC-MS, HPLC) and intermediate processing, but it carries chemical stability risks for this specific compound.

Solubility Expectations

-

Predicted Solubility: Good (>20 mg/mL), typically sufficient for analytical standards.

-

Mechanism: Methanol solvates the molecule via hydrogen bond donation and acceptance.

Critical Warning: Fischer Esterification

The presence of the acetic acid tail and the electron-withdrawing fluorines makes this molecule relatively acidic.

-

The Risk: Dissolving carboxylic acids in alcohols (Methanol) can lead to the formation of the methyl ester (Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate).

-

Catalysis: This reaction is acid-catalyzed.[1] While usually slow at room temperature without added mineral acid, the inherent acidity of the 3,5-difluoro derivative can induce autocatalysis over prolonged storage.

-

Mitigation: Use Methanol only for immediate analysis or synthesis. Do not store stock solutions in Methanol for >24 hours unless stored at -80°C.

Part 4: Experimental Determination Protocol

Since batch-specific crystal morphology can affect saturation limits, researchers should validate solubility empirically. This "Shake-Flask" method is the gold standard.

Workflow Diagram

Figure 2: Step-by-step "Shake-Flask" methodology for determining exact solubility limits.

Step-by-Step Methodology

-

Preparation: Place an excess of the compound (approx. 50 mg) into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the solvent (DMSO or Methanol).

-

Equilibration: Cap tightly. Shake or stir at a constant temperature (25°C ± 1°C) for 24 hours.

-

Visual Check: Ensure solid is still visible. If all solid dissolves, add more compound until precipitation persists.

-

-

Filtration: Syringe-filter the saturated supernatant using a pre-warmed syringe and a 0.22 µm PTFE filter into a clean vial.

-

Note: Pre-warming prevents precipitation due to cooling during filtration.

-

-

Quantification:

-

Dilute the filtrate 1:100 or 1:1000 with mobile phase.

-

Analyze via HPLC-UV (typically 254 nm or 280 nm) against a known standard curve.

-

Part 5: Summary Data Table

| Parameter | DMSO | Methanol |

| Estimated Solubility | High (>50 mg/mL) | Moderate to High (>20 mg/mL) |

| Primary Interaction | H-Bond Acceptor | H-Bond Donor/Acceptor |

| Suitability | Biological Assays, Long-term Stock | HPLC, LC-MS, Synthesis |

| Major Risk | Hygroscopicity (Water uptake) | Esterification (Chemical instability) |

| Storage Temp | -20°C (Frozen) | -80°C (if storage is necessary) |

| Filter Compatibility | PTFE, Nylon, PVDF | PTFE, Nylon, Cellulose |

References

-

PubChem Database. Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Available at: [Link]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

NIST Chemistry WebBook. Solubility Data Series. National Institute of Standards and Technology. Available at: [Link]

Sources

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid molecular weight and formula

Content Type: Technical Monograph

Subject: 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (

Executive Summary

This compound is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules, particularly CRTH2 antagonists and non-steroidal anti-inflammatory drug (NSAID) analogs. Characterized by a 2,6-difluorophenol core, this molecule exhibits distinct electronic and metabolic properties compared to its non-fluorinated parent, 4-hydroxyphenylacetic acid. The flanking fluorine atoms significantly increase the acidity of the phenolic hydroxyl group and enhance lipophilicity, making it a critical bioisostere in medicinal chemistry for modulating potency and metabolic stability.

Core Identity Matrix

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3,5-Difluoro-4-hydroxyphenylacetic acid |

| CAS Number | 1042703-32-1 |

| Molecular Formula | |

| Molecular Weight | 188.13 g/mol |

| SMILES | OC(=O)Cc1cc(F)c(O)c(F)c1 |

| Appearance | Off-white to beige crystalline solid |

Physicochemical Characterization

Understanding the physical behavior of this molecule is prerequisite to its application in synthesis or biological assays. The fluorine substitution pattern exerts a strong electron-withdrawing effect (inductive effect,

Key Physical Properties

| Parameter | Value (Experimental/Predicted) | Significance |

| Melting Point | 128 - 135 °C | Indicates strong intermolecular H-bonding (dimerization of carboxylic acids). |

| Boiling Point | ~288 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification of ester derivatives. |

| Density | 1.5 ± 0.1 g/cm³ | Higher density than non-fluorinated analogs (approx 1.2 g/cm³) due to F atoms. |

| pKa (Carboxyl) | ~3.8 - 4.0 | Typical for phenylacetic acids. |

| pKa (Phenol) | ~7.2 - 7.5 | Critical: Significantly more acidic than unsubstituted phenol (~10) due to ortho-fluorine electron withdrawal. |

| LogP | ~1.3 | Moderate lipophilicity; suitable for traversing biological membranes. |

Solubility Profile

-

Soluble: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.[2]

-

Sparingly Soluble: Dichloromethane, Chloroform (cold).

-

Insoluble: Water (neutral pH). Soluble in aqueous alkali (

,

Synthetic Methodology

The synthesis of this compound requires careful handling of the electron-rich phenol ring, which is prone to oxidation. The recommended laboratory-scale synthesis proceeds via the Azlactone (Erlenmeyer) Modification or the Nitrile Hydrolysis route.

Below is the Nitrile Hydrolysis Route , favored for its scalability and avoidance of harsh reduction steps required by the azlactone method.

Synthesis Workflow (Graphviz)

Caption: Step-wise synthesis from 2,6-difluorophenol via the benzyl nitrile intermediate.

Detailed Protocol (Nitrile Route)

Prerequisite: All reactions involving cyanides must be performed in a well-ventilated fume hood with appropriate antidotes available.

-

Formylation (Synthesis of Aldehyde):

-

React 2,6-difluorophenol with hexamethylenetetramine (HMTA) in trifluoroacetic acid (Duff Reaction conditions) to selectively install the aldehyde at the para position.

-

Yield expectation: 75-85%.

-

-

Reduction to Benzyl Alcohol:

-

Dissolve the aldehyde in methanol and treat with Sodium Borohydride (

) at 0°C. -

Quench with dilute HCl. The 3,5-difluoro-4-hydroxybenzyl alcohol precipitates or is extracted with EtOAc.[3]

-

-

Chlorination:

-

Treat the benzyl alcohol with Thionyl Chloride (

) in DCM. Note: The phenol may need transient protection (e.g., acetate ester) if polymerization is observed, though the fluorines deactivate the ring sufficiently to often allow direct conversion.

-

-

Cyanation (The Critical Step):

-

Hydrolysis:

-

Reflux the nitrile in a mixture of Conc.[3] HCl and Glacial Acetic Acid (1:1) for 4-6 hours.

-

Purification: Cool the mixture. The product usually crystallizes upon dilution with ice water. Recrystallize from water/ethanol.

-

Analytical Validation

To confirm the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectra.

-

NMR (400 MHz, DMSO-

- 12.2 ppm (br s, 1H, -COOH )

- 9.8 ppm (br s, 1H, -OH )

-

6.9 - 7.1 ppm (d,

-

3.5 ppm (s, 2H, Ar-CH

-

NMR:

-

Single signal around

-130 to -135 ppm (relative to

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

). -

Theoretical Mass (

): 187.12 Da. -

Observed Ion: m/z 187.1

. -

Fragmentation: Loss of

(m/z 143) is a common daughter ion for phenylacetic acids.

Applications in Drug Development

This molecule is not merely a chemical curiosity; it serves as a high-value scaffold in medicinal chemistry.[2][7]

Bioisosterism and Metabolic Stability

The substitution of hydrogen with fluorine at the 3,5-positions serves two primary functions:

-

Metabolic Blocking: The C-F bond is metabolically inert. Blocking the ortho positions prevents metabolic hydroxylation or conjugation that might occur on the electron-rich phenol ring.

-

Acidity Modulation: As noted in the physicochemical section, the pKa of the phenol drops significantly. This increases the fraction of the molecule that is ionized at physiological pH (7.4), potentially altering protein binding affinity (e.g., to albumin) and solubility.

Specific Therapeutic Relevance

-

CRTH2 Antagonists: Derivatives of phenylacetic acids are explored for treating allergic rhinitis and asthma. The difluoro-motif improves potency against the CRTH2 receptor compared to the non-fluorinated analog.

-

Agrochemicals: Used as a building block for synthetic pyrethroids where the acid moiety is esterified with complex alcohols to confer insecticidal activity with improved environmental stability.

Logical Pathway: Structure-Activity Relationship (SAR)

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substituents.

References

-

ChemSrc. (2025).[4] (3,5-Difluoro-4-hydroxyphenyl)acetic acid - CAS 1042703-32-1.[1] Retrieved from [Link]

-

Zhang, Y., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Contextual reference for fluorinated phenol handling). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1042703-32-1. (General property prediction). Retrieved from [Link]

Sources

- 1. CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid | Chemsrc [chemsrc.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 4. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide to Pharmacological Scaffolds

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated phenylacetic acids (F-PAAs) and their derivatives represent a highly versatile class of pharmacophores with profound biological activities, ranging from anti-inflammatory and analgesic effects to potent anticancer and enzyme-inhibitory properties. This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution modulates the physicochemical properties of the phenylacetic acid scaffold, detailing the causality behind its enhanced biological activity, and outlines validated experimental protocols for synthesizing and evaluating these compounds.

The "Fluorine Effect" in Phenylacetic Acid Scaffolds

To understand the biological efficacy of F-PAAs, one must first analyze the physicochemical alterations induced by fluorine substitution. As a Senior Application Scientist, I approach scaffold optimization by evaluating three critical parameters:

-

Lipophilicity and Membrane Permeability (logP): The carbon-fluorine (C-F) bond is highly non-polarizable. Substituting hydrogen with fluorine on the phenyl ring increases the overall lipophilicity of the molecule. This enhancement is crucial for intracellular targets, as it directly improves the passive diffusion of the drug across the phospholipid bilayer of cell membranes.

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approximately 116 kcal/mol). By strategically placing fluorine atoms at positions on the aromatic ring that are typically susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., the para position), the metabolic half-life of the drug is significantly extended[1].

-

pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. Through strong electron-withdrawing inductive effects, fluorine substitution lowers the pKa of the adjacent acetic acid moiety. A lower pKa ensures a higher fraction of the molecule is ionized at physiological pH (7.4), which strengthens electrostatic interactions with positively charged amino acid residues (such as Arginine or Lysine) within the target enzyme's active site.

Key Pharmacological Applications

Anti-inflammatory and Analgesic Agents (COX Inhibition)

F-PAAs are foundational to the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The introduction of fluorine atoms restricts the conformational flexibility of the phenyl rings due to steric hindrance and electrostatic repulsion. This forces the molecule into a specific orthogonal conformation that perfectly fits the narrow hydrophobic channel of the Cyclooxygenase-2 (COX-2) active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins[2].

Mechanism of COX-2 inhibition by fluorinated phenylacetic acid derivatives.

Anticancer Activity

Recent oncological screening has demonstrated that amidation of F-PAAs yields potent anticancer agents. For example, exhibit significant cytotoxicity against PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines[3]. The causality is twofold: the para-fluoro substitution enhances cellular uptake, while specific electron-withdrawing substitutions on the aniline ring (e.g., p-nitro) increase the electrophilicity of the amide carbonyl, facilitating interactions with intracellular apoptotic regulators.

Enzyme Inhibition (Aminopeptidases and DPP-4)

F-PAA derivatives and their phosphonic acid analogs are potent inhibitors of Aminopeptidase N (APN), a zinc-dependent metalloprotease implicated in tumor angiogenesis. The fluorinated aromatic ring occupies the hydrophobic S1 pocket of APN, while the acid moiety chelates the catalytic zinc ion. The electron-withdrawing fluorine strengthens this chelation by modulating the electron density of the coordinating groups[4]. Furthermore, serves as a critical intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor used for type 2 diabetes, where the trifluorophenyl group provides crucial multipolar interactions within the enzyme's S1 pocket[5].

Quantitative Data: Biological Activity Comparison

To synthesize the pharmacological landscape of F-PAAs, the following table summarizes the quantitative biological activity of key derivatives across different therapeutic targets.

| Compound Scaffold | Key Substituent | Target / Cell Line | Biological Activity (IC50 / Role) | Reference |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | p-Fluoro, p-Nitro | PC3 (Prostate Carcinoma) | IC50 = 80 μM | Aliabadi et al.[3] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | p-Fluoro, p-Nitro | MCF-7 (Breast Cancer) | IC50 = 100 μM | Aliabadi et al.[3] |

| 1-Amino-2-(2,4,6-trifluorophenyl)ethylphosphonic Acid | 2,4,6-Trifluoro | Human Aminopeptidase N (hAPN) | Submicromolar Inhibition | Wanat et al.[4] |

| 2,4,5-Trifluorophenylacetic Acid | 2,4,5-Trifluoro | Dipeptidyl Peptidase-4 (DPP-4) | Key Sitagliptin Intermediate | Ossila[5] |

| 4-(Pentafluorosulfur)phenylacetic Acid | p-SF5 | Antimicrobial / Anticancer | Enhanced target binding | NINGBO INNO[6] |

Experimental Workflow: Synthesis & Cytotoxicity Screening

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for synthesizing a fluorinated phenylacetamide and evaluating its in vitro cytotoxicity.

Step 1: Amidation Synthesis

-

Reagents: Dissolve 1.0 equivalent of 4-fluorophenylacetic acid and 1.2 equivalents of the desired aniline derivative in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole).

-

Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is strictly required to convert this unstable intermediate into a reactive, yet stable, active ester, thereby preventing racemization and suppressing the formation of inactive N-acylurea byproducts.

-

-

Reaction: Stir at room temperature under a nitrogen atmosphere for 12 hours.

Step 2: Purification and Validation

-

Extraction: Quench with water and extract using ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted amines, acids, and HOBt.

-

HPLC Validation: Purify the crude product via preparative HPLC.

-

Self-Validation: Analytical HPLC (C18 column, H2O/Acetonitrile gradient with 0.05% TFA) must confirm >95% purity before biological testing. This ensures that observed cytotoxicity is not an artifact of unreacted starting materials or coupling reagents[4].

-

Step 3: In Vitro Cytotoxicity (MTS Assay)

-

Cell Culture: Seed PC3 or MCF-7 cells in 96-well plates at a density of

cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -

Treatment: Treat cells with varying concentrations of the purified F-PAA derivative (e.g., 10, 50, 100, 200 μM) for 48 hours.

-

Controls: Use Imatinib as a positive control and vehicle (DMSO < 0.5% v/v) as a negative control to validate the assay's dynamic range[3].

-

-

Quantification: Add 20 μL of MTS reagent per well. Incubate for 2-4 hours.

-

Causality: MTS is reduced by mitochondrial dehydrogenases in metabolically active cells into a soluble formazan product. The absorbance at 490 nm is directly proportional to the number of viable cells, allowing for precise IC50 calculation.

-

Standard workflow for the synthesis and in vitro evaluation of F-PAA derivatives.

Conclusion

The biological activity of fluorinated phenylacetic acids is heavily dictated by the unique physicochemical properties imparted by the fluorine atom. By carefully modulating lipophilicity, preventing premature metabolic degradation, and enhancing electrostatic interactions within target active sites, F-PAAs serve as highly effective scaffolds for developing next-generation anti-inflammatory, anticancer, and enzyme-inhibitory therapeutics. Rigorous, self-validating experimental workflows remain essential to translating these synthetic advantages into reliable pharmacological data.

References

-

Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research (IJPR), National Institutes of Health (PMC). URL:[Link]

-

Wanat, W., et al. "Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring." Biomolecules, National Institutes of Health (PMC). URL:[Link]

-

NINGBO INNO. "The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability." NBINNO. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. nbinno.com [nbinno.com]

Potential Therapeutic Targets of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPAA): A Structural and Mechanistic Whitepaper

Executive Summary

In the landscape of rational drug design, the strategic fluorination of endogenous metabolites presents a powerful method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (DFHPAA) (CAS: 1042703-32-1) is a structurally optimized derivative of 4-hydroxyphenylacetic acid (4-HPAA), a well-documented gut microbiota metabolite.

By introducing fluorine atoms at the 3 and 5 positions of the phenolic ring, DFHPAA transcends its role as a mere chemical building block. This technical guide explores the causality behind its structural advantages and dissects its potential as a dual-action therapeutic scaffold targeting Nrf2-mediated antioxidant pathways and Aldose Reductase (ALR2) inhibition for the management of metabolic and hepatotoxic diseases.

Structural Rationale & Pharmacokinetics

To understand the therapeutic potential of DFHPAA, we must first analyze the causality behind its structural modifications. As an application scientist, I evaluate molecular scaffolds based on how electronic and steric changes dictate target engagement.

-

pKa Modulation via Inductive Effects: In unfluorinated 4-HPAA, the phenolic hydroxyl group has a pKa of ~10.2, remaining unionized at physiological pH. The highly electronegative fluorine atoms at the ortho positions (3,5) exert a strong electron-withdrawing inductive effect, lowering the phenol's pKa to approximately 7.5. This allows the hydroxyl group to be partially ionized in vivo, enabling it to act as a highly effective carboxylic acid bioisostere .

-

Metabolic Stability: The ortho positions of phenols are notorious soft spots for Cytochrome P450 (CYP450)-mediated oxidation, which often leads to the formation of reactive, toxic quinone species. The steric shielding and strong C-F bonds in DFHPAA block this metabolic liability, significantly extending its half-life.

-

Enhanced Lipophilicity (LogP): Fluorination increases the overall lipophilicity of the molecule, enhancing passive membrane permeability and intracellular target engagement compared to its endogenous counterpart.

Table 1: Comparative Physicochemical & Target Profile

| Parameter | 4-Hydroxyphenylacetic Acid (4-HPAA) | This compound (DFHPAA) |

| Phenol pKa (approx.) | ~10.2 | ~7.5 (Bioisosteric range) |

| Lipophilicity (LogP) | 1.1 | 2.3 (Enhanced permeability) |

| CYP450 Ortho-Oxidation | High Liability | Blocked (Steric/Electronic shielding) |

| Nrf2 Activation Potential | Moderate (Endogenous baseline) | High (Enhanced cellular penetrance) |

| ALR2 Inhibition Affinity | Low | High (Dual anchoring motifs) |

Primary Therapeutic Targets & Mechanistic Pathways

Target 1: The Nrf2 / Keap1 Axis (Hepatoprotection)

4-HPAA is a proven inducer of Nuclear factor erythroid 2-related factor 2 (Nrf2). In murine models, 4-HPAA prevents acetaminophen (APAP)-induced acute liver injury by promoting Nrf2 nuclear translocation, which subsequently upregulates Phase II detoxification enzymes such as UGT1A1 and SULT2A1 .

The DFHPAA Advantage: Because DFHPAA possesses higher lipophilicity, it achieves superior intracellular concentrations. It interacts with the Keap1 homodimer in the cytosol, likely facilitating the oxidation or alkylation of critical cysteine residues (e.g., Cys151). This conformational shift releases Nrf2, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE).

Fig 1: Mechanism of DFHPAA-mediated Nrf2 nuclear translocation and Phase II enzyme activation.

Target 2: Aldose Reductase (ALR2) (Diabetic Complications)

Aldose Reductase is the rate-limiting enzyme in the polyol pathway, converting excess glucose into sorbitol, which drives osmotic stress in diabetic retinopathy and neuropathy. The 3,5-difluoro-4-hydroxyphenyl moiety is a rigorously validated bioisostere for carboxylic acid pharmacophores in ALR2 inhibitors, demonstrating submicromolar IC50 values .

The DFHPAA Advantage: DFHPAA is a unique "chimeric" scaffold. It contains both an acetic acid tail and the 3,5-difluoro-4-phenol headgroup. This dual-anionic character at physiological pH allows it to form highly stable bidentate hydrogen bonds with the catalytic residues Tyr48 and His110 in the ALR2 anion-binding pocket, making it an exceptional lead for diabetic complication therapies.

Self-Validating Experimental Protocols

To rigorously evaluate DFHPAA against these targets, I have designed two self-validating in vitro workflows. A self-validating protocol ensures that false positives (e.g., assay interference, cytotoxicity) are intrinsically caught during the workflow.

Protocol A: High-Content Screening (HCS) for Nrf2 Nuclear Translocation

Causality: Traditional Western blots of nuclear fractions are prone to cross-contamination. HCS allows for single-cell spatial resolution, ensuring the Nrf2 signal is genuinely nuclear.

-

Cell Seeding: Seed HepG2 cells (wild-type and Keap1-knockdown as a positive control) in 384-well optically clear-bottom plates at 5,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Treat cells with a dose-response gradient of DFHPAA (0.1 µM to 100 µM) for 4 hours. Self-Validation: Include a parallel cytotoxicity plate (CellTiter-Glo) to ensure Nrf2 activation is not a secondary artifact of cell death.

-

Fixation & Permeabilization: Fix with 4% Paraformaldehyde (15 min), permeabilize with 0.1% Triton X-100 (10 min).

-

Staining: Stain with primary anti-Nrf2 antibody (1:500), followed by Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342. Causality: Hoechst establishes a spatial mask, allowing the imaging algorithm to isolate the nuclear compartment from the cytoplasm.

-

Imaging & Analysis: Image using an automated confocal microscope. Calculate the Nuclear/Cytoplasmic Nrf2 fluorescence intensity ratio.

Protocol B: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Causality: DL-Glyceraldehyde is used as the substrate rather than glucose because its higher affinity ensures the assay operates within a linear kinetic range, preventing substrate depletion artifacts.

-

Enzyme Preparation: Prepare recombinant human ALR2 (and ALR1 for selectivity counter-screening) in 0.1 M sodium phosphate buffer (pH 6.2).

-

Cofactor Addition: Add NADPH to a final concentration of 0.15 mM.

-

Inhibitor Incubation: Add DFHPAA at varying concentrations (1 nM to 10 µM). Self-Validation: Include Epalrestat as a positive control and a DMSO-only vehicle control.

-

Reaction Initiation: Initiate the reaction by adding 10 mM DL-Glyceraldehyde.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) continuously for 5 minutes at 37°C.

-

Data Processing: Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

Fig 2: Self-validating in vitro workflow for assessing ALR2 inhibition and ALR1 selectivity.

Conclusion

This compound (DFHPAA) represents a masterclass in bioisosteric design. By lowering the pKa of the phenolic hydroxyl and shielding the aromatic ring from CYP450 oxidation, it transforms a simple gut metabolite into a potent, dual-acting pharmacophore. Its structural motifs make it a highly viable candidate for targeting the Keap1/Nrf2 axis in hepatotoxicity and Aldose Reductase in diabetic complications.

References

-

Nicolaou, I., Zika, C., & Demopoulos, V. J. (2004).[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a Bioisostere of a Carboxylic Acid Aldose Reductase Inhibitor. Journal of Medicinal Chemistry, 47(10), 2706-2709.[Link]

-

Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653.[Link]

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid: Comprehensive Safety, Handling, and Application Guidelines in Pharmaceutical Synthesis

Executive Summary

In modern drug discovery, fluorinated phenolic acids serve as critical building blocks for synthesizing highly potent active pharmaceutical ingredients (APIs). Specifically, 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1)[1] has emerged as a vital intermediate in the development of Selective Estrogen Receptor Modulators (SERMs)[2] and bioisosteres for Aldose Reductase (AR) inhibitors[3].

As application scientists, we must recognize that the 3,5-difluoro substitution is not merely a structural motif; it is a profound electronic modulator. The handling, safety protocols, and synthetic workflows associated with this compound cannot be treated as generic. This whitepaper provides a field-proven, causality-driven guide to safely handling and synthetically integrating this specific fluorinated acid into your drug development pipeline.

Physicochemical Profiling & Causality in Handling

To design a self-validating safety and handling protocol, we must first understand the chemical causality dictated by the molecule's structure.

The presence of two highly electronegative fluorine atoms ortho to the phenolic hydroxyl group exerts a strong inductive electron-withdrawing effect (-I). This effect significantly stabilizes the phenoxide conjugate base. While a standard unsubstituted phenol typically exhibits a pKa of ~10, the 3,5-difluoro substitution pulls the phenolic pKa down to approximately 7.5–8.0.

Why this matters:

-

Dual Acidity: The molecule possesses two acidic protons—the carboxylic acid (pKa ~4.5) and the activated fluorophenol. This dual acidity makes the compound a severe irritant to mucous membranes, skin, and eyes.

-

Workup Vulnerability: During synthetic extraction, standard basic aqueous washes (e.g., 1M NaOH or saturated Na2CO3) will inadvertently deprotonate the phenol. This transforms the target molecule into a highly water-soluble phenoxide, leading to catastrophic yield loss in the organic phase.

Quantitative Data Summary

Below is a consolidated physicochemical and safety profile for this compound,[1].

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1042703-32-1 |

| Molecular Formula | C8H6F2O3 |

| Molecular Weight | 188.13 g/mol |

| Purity Standard | ≥96% (Typical commercial grade) |

| Appearance | Off-white to light yellow solid |

| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |

Safety & Hazard Mitigation: A Self-Validating Protocol

Safety protocols must be logically derived from the compound's physical state and hazard profile. Because this compound is a solid organic acid with known respiratory irritation risks (STOT SE 3), standard benchtop handling is strictly prohibited.

-

Inhalation & Dust Control: Weighing and transfer must be executed within a Class II biological safety cabinet or a standard chemical fume hood with a face velocity of at least 100 fpm.

-

Dermal Protection: The compound's acidity requires the use of nitrile gloves (minimum 0.11 mm thickness). If the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) during synthesis, the solvent acts as a dermal carrier. In such cases, double-gloving or using thicker butyl rubber gloves is mandatory.

-

Spill Response: Dry sweeping a spill will aerosolize the active compound. The self-validating approach is to neutralize the hazard before physical removal. Cover the solid spill with a weak base (e.g., solid sodium bicarbonate) to neutralize the acidic protons, moisten slightly to prevent dust, and then collect with an absorbent pad.

Workflow for safe handling and emergency spill response of fluorinated phenolic acids.

Synthetic Utility & Workflow Integration

This compound is frequently utilized to synthesize substituted benzopyran compounds[2] and pyrrole-based bioisosteres[3]. The most common synthetic operation involving this compound is the amide coupling of the acetic acid moiety.

Step-by-Step Methodology: pH-Controlled Amide Coupling

Objective: Synthesize a target amide without triggering O-alkylation or product loss during the aqueous workup.

Reagents: this compound (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Procedure:

-

Pre-activation: Dissolve the fluorinated acid in anhydrous DMF under an inert argon atmosphere. Add HATU and DIPEA. Stir at room temperature for 15 minutes.

-

Causality: HATU rapidly forms the active O-7-azabenzotriazol-1-yl ester. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring high conversion rates.

-

-

Coupling: Add the target amine dropwise. Stir for 2-4 hours at room temperature. Monitor completion via LC-MS.

-

Quenching & Acidic Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer strictly with 10% aqueous Citric Acid (3x).

-

Causality: Citric acid protonates the unreacted amine and DIPEA, pulling them into the aqueous layer. We intentionally omit standard basic washes (like NaOH) to keep the fluorophenol protonated, ensuring the product remains partitioned in the EtOAc.

-

-

Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

pH-controlled amide coupling workup strategy preventing unwanted phenoxide partitioning.

References

-

Chemsrc. CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid. Retrieved from: [Link]

-

Maccari, R., et al. (2004). [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. Journal of Medicinal Chemistry, 47(10), 2706-2709. Retrieved from: [Link]

- Myles, D. C., et al. (2014).Substituted benzopyran compounds, compositions and uses thereof. WIPO Patent No. WO2014203132A1.

Sources

- 1. CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid | Chemsrc [chemsrc.com]

- 2. WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof - Google Patents [patents.google.com]

- 3. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

multi-step synthesis of phenylacetic acid derivatives

An Application Guide to the Multi-Step Synthesis of Phenylacetic Acid Derivatives

For researchers, scientists, and drug development professionals, the synthesis of functionalized phenylacetic acids is a critical process in the discovery and development of new therapeutic agents and biological probes. Phenylacetic acid and its derivatives are key structural motifs in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, antibiotics such as penicillin G, and plant growth regulators.[1][2][3][4] The ability to introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

This document provides a detailed guide to several common and robust methods for the synthesis of these valuable compounds, complete with experimental protocols, comparative data, and visual workflows. The narrative emphasizes the causality behind experimental choices, ensuring each protocol is a self-validating system for reliable results in a research and development setting.

The selection of a synthetic route to a specific phenylacetic acid derivative depends on several factors, including the availability of starting materials, the desired substitution pattern on the aromatic ring, scalability, and tolerance to various functional groups. Here, we explore four versatile and field-proven strategies.

Hydrolysis of Benzyl Cyanides: The Classic Route

The hydrolysis of benzyl cyanides is one of the most traditional and straightforward methods for preparing phenylacetic acids.[5] This transformation can be achieved under either acidic or basic conditions, making it adaptable to substrates with varying sensitivities.[1] The starting benzyl cyanides are often prepared via the Kolbe nitrile synthesis, involving the reaction of a corresponding benzyl chloride with sodium cyanide.

Causality of Experimental Choices:

-

Acid Catalysis (e.g., H₂SO₄, HCl): This method is often smoother and proceeds by protonating the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[6][7] The reaction is typically vigorous, and using a specific concentration of acid (e.g., 70% H₂SO₄) is crucial to control the reaction rate and prevent side reactions or the violent evolution of heat.[5][8]

-

Base Catalysis (e.g., NaOH): While also effective, basic hydrolysis can sometimes be more sluggish. It involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation steps. The intermediate amide can sometimes be isolated.

Grignard Reaction with Benzyl Halides: A Robust C-C Bond Formation

The Grignard reaction offers a powerful and versatile method for creating the crucial carbon-carbon bond between the benzyl group and the carboxyl carbon. This route involves the formation of a benzylmagnesium halide (a Grignard reagent) from a benzyl halide, followed by carboxylation with solid carbon dioxide (dry ice).[1][8]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The entire apparatus must be flame-dried, and all solvents must be anhydrous to prevent the Grignard reagent from being quenched before it can react with carbon dioxide.[1]

-

Inert Atmosphere (Nitrogen or Argon): Magnesium is reactive with atmospheric oxygen and moisture. An inert atmosphere protects the magnesium surface and the formed Grignard reagent from degradation.[1]

-

Iodine Crystal: A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating layer of magnesium oxide, thus initiating the reaction.[1]

-

Excess Dry Ice: Using a large excess of crushed dry ice ensures efficient carboxylation and helps to dissipate the heat from the exothermic reaction.[8]

Willgerodt-Kindler Reaction: A Unique Rearrangement

The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl alkyl ketones into phenylthioamides, which are then hydrolyzed to the corresponding phenylacetic acids.[9][10] This reaction is particularly useful as it involves the remarkable migration of a carbonyl group from a side chain to its terminal position.[9] The Kindler modification, using elemental sulfur and a secondary amine like morpholine, is a more convenient and widely used variant.[9][11]

Causality of Experimental Choices:

-

Reagents (Sulfur and Morpholine): Morpholine first reacts with the ketone to form an enamine.[9][12] This enamine then acts as a nucleophile, attacking elemental sulfur.[9] A cascade of rearrangements follows, ultimately moving the functional group to the terminal carbon.[10]

-

Hydrolysis: The resulting phenylthioamide intermediate is stable and must be hydrolyzed, typically under basic conditions (e.g., aqueous NaOH), to yield the final carboxylic acid.[1][13]

Palladium-Catalyzed Carbonylation: A Modern and Efficient Method

For a more modern approach, palladium-catalyzed carbonylation of benzyl halides provides a highly efficient route to phenylacetic acids.[1][14] This method uses carbon monoxide as the carboxyl source and often proceeds with high yields, excellent functional group tolerance, and under relatively mild conditions.[14]

Causality of Experimental Choices:

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) and a phosphine ligand (e.g., PPh₃) are essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Phase-Transfer Catalyst (PTC): In two-phase systems (e.g., an organic solvent and aqueous base), a PTC like tetraethylammonium chloride (TEAC) is used to transport the hydroxide ion into the organic phase, facilitating the reaction.[14]

-

Carbon Monoxide Pressure: The reaction requires a pressurized atmosphere of CO gas to serve as the "C1" source for the carboxylic acid group.[1][14]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of phenylacetic acid derivatives via the discussed strategies.

Workflow Diagram: Synthesis of 2,4-Dichlorophenylacetic Acid

Caption: Palladium-catalyzed carbonylation workflow.

Protocol 2.1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of nitriles.[6][8]

-

Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of benzyl cyanide.[6]

-

Reaction: Heat the mixture to reflux with vigorous stirring for approximately 3-4 hours.[1][6] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water or onto crushed ice.[6][8] Stir to prevent the formation of a solid cake.

-

Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.[1]

-

Purification: The crude product can be purified by recrystallization from hot water to yield pure phenylacetic acid as white flakes.[6][15]

Protocol 2.2: Synthesis via Grignard Reagent Carboxylation

This protocol requires strict anhydrous and inert conditions.[1][8]

-

Grignard Reagent Formation: Place 24 g of magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.[8] Add 100 mL of anhydrous diethyl ether and a small iodine crystal.[8]

-

Slowly add a solution of 125 g of benzyl chloride in 250 mL of anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, continue to heat and stir the mixture until most of the magnesium is consumed.[8]

-

Carboxylation: Cool the Grignard reagent in an ice bath. In a separate large beaker, place an excess (approx. 1 kg) of crushed dry ice.[8] Carefully and slowly pour the Grignard solution onto the dry ice with vigorous stirring.[8]

-

Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic and all solids have dissolved.[1][8]

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification: Recrystallize the crude phenylacetic acid from hot water or a toluene/hexanes mixture.[1]

Protocol 2.3: Willgerodt-Kindler Reaction of Acetophenone

This protocol describes the conversion of acetophenone to phenylacetic acid.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[1]

-

Thioamide Formation: Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.[1]

-

Hydrolysis: Cool the reaction mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate phenylacetylthiomorpholide.[1]

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to an acidic pH. The phenylacetic acid will precipitate.[1]

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization.[1]

Data Presentation: Comparative Analysis of Methods

The following tables summarize typical yields and conditions for the synthesis of various phenylacetic acid derivatives.

Table 1: Hydrolysis of Substituted Benzyl Cyanides

| Entry | Benzyl Cyanide Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Unsubstituted | 3-4 | 80-85 | [1] |

| 2 | 4-Chloro | 4 | 85 | [1] |

| 3 | 4-Methoxy | 3.5 | 82 |[1] |

Table 2: Palladium-Catalyzed Carbonylation of Benzyl Chlorides

| Entry | Benzyl Chloride Substituent | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloro | Pd(PPh₃)₂Cl₂, TEAC | Xylene, 80°C, 1.5 MPa CO | 95 | [14] |

| 2 | 4-Nitro | Pd(OAc)₂, PPh₃ | Toluene/NaOH(aq), 100°C | High | [1] |

| 3 | Unsubstituted | Co(PPh₃)₂Cl₂ | Xylene/NaOH(aq), 60°C | 78.5 |[16] |

Purification and Characterization

Purification Methodologies

-

Recrystallization: This is the most common method for purifying solid phenylacetic acid derivatives. A suitable solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Water is often effective for the parent compound.[1][15]

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a solvent system like ethyl acetate/hexanes is effective.[1]

Spectroscopic Characterization

The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.[17]

-

NMR Spectroscopy:

-

¹H NMR: For unsubstituted phenylacetic acid, a characteristic singlet for the methylene protons (CH₂) appears around 3.64 ppm. The aromatic protons typically appear as a multiplet between 7.24-7.36 ppm.[18]

-

¹³C NMR: Key signals include the carboxylic acid carbon (~178 ppm), the methylene carbon (~41 ppm), and aromatic carbons (127-133 ppm).[18][19]

-

-

Infrared (IR) Spectroscopy: A strong, broad absorption band for the O-H stretch of the carboxylic acid is observed around 2500-3300 cm⁻¹. A sharp, strong C=O stretching band appears around 1700 cm⁻¹.[20]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can confirm the structure.[17]

References

- Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Li, H., Zhang, Y., Liu, D., & Liu, X. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.

-

Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]

-

Erowid. (n.d.). Synthesis of Phenylacetic Acid. Available from: [Link]

-

The Science Snail. (2018). Synthesis of ibuprofen from benzene. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. Available from: [Link]

-

Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Available from: [Link]

-

Sciencemadness Wiki. (2022). Phenylacetic acid. Available from: [Link]

-

Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Available from: [Link]

- Google Patents. (n.d.). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.

- Google Patents. (n.d.). US3708529A - Process for preparing phenylacetic acid.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

- Google Patents. (n.d.). A process for the synthesis of phenylacetic acid by carbonylation of toluene.

-

Ataman Kimya. (n.d.). BENZYL CYANIDE. Available from: [Link]

-

YouTube. (2019). SYNTHESIS OF IBUPROFEN | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Available from: [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available from: [Link]

-

Request PDF. (2025). Efficient Ibuprofen synthesis from isobutyl-benzene under ambient conditions. Available from: [Link]

-

Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Available from: [Link]

-

Unacademy. (n.d.). Willgerodt Rearrangement. Available from: [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of α-Amino Acids : Strecker synthesis. Available from: [Link]

- Google Patents. (n.d.). US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.

-

MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

-

Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Available from: [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Available from: [Link]

-

MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Available from: [Link]

-

University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Available from: [Link]

-

Scribd. (n.d.). Synthesis of Phenylacetic Acid. Available from: [Link]

-

ResearchGate. (2013). (PDF) Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]

- Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

HMDB. (n.d.). PHENYLACETIC ACID. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

-

ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

-

SpectraBase. (n.d.). Phenylacetic acid. Available from: [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

-

Patsnap. (2015). Preparation method of substituted phenylacetic acid derivative. Available from: [Link]

-

PubMed. (2011). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Phenylacetic Acid [erowid.org]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. Phenylacetic acid(103-82-2) 13C NMR [m.chemicalbook.com]

- 20. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Purification of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid via Controlled Crystallization

Chemical Context and Purification Rationale

2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it is a fluorinated derivative of [2]. The introduction of two highly electronegative fluorine atoms at the ortho positions relative to the phenolic hydroxyl group fundamentally alters its physicochemical behavior.

Expertise & Experience (Causality): The electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of the phenol, enhancing its hydrogen-bonding capacity. During synthesis, common impurities include unreacted precursors, structural isomers, and colored oxidation products. Because the target molecule is highly polar and prone to liquid-liquid phase separation ("oiling out") at high supersaturation levels, a standard crash-cooling approach is inadequate. Instead, a thermodynamically controlled cooling and antisolvent crystallization strategy must be employed to ensure high purity and optimal particle size[3].

Physicochemical Data

Summarizing the physical properties is critical for establishing the baseline parameters for the crystallization thermodynamics.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1042703-32-1[1] |

| Molecular Formula | C8H6F2O3 |

| Molecular Weight | 188.13 g/mol |

| Structural Features | Fluorinated Phenol, Carboxylic Acid |

| Solubility Profile | Soluble in EtOAc, EtOH; Insoluble in Heptane, Water |

Thermodynamic Strategy: Solvent Selection

The causality behind solvent selection dictates the success of the purification. The molecule's high polarity demands a solvent capable of disrupting its strong intermolecular hydrogen-bonded network.

| Solvent System | Mechanism of Action | Advantages | Disadvantages |

| Ethyl Acetate / Heptane | Antisolvent Precipitation | High yield; prevents oiling out; excellent impurity rejection | Requires precise antisolvent dosing |

| Ethanol / Water [4] | Polarity Shift | Environmentally benign; excellent for highly polar impurities | Risk of Fischer esterification upon prolonged heating |

For this protocol, Ethyl Acetate (EtOAc) serves as the primary solvent due to its moderate hydrogen-bond accepting ability. Heptane is selected as the antisolvent; its non-polar nature sharply decreases the dielectric constant of the mixture, driving the fluorinated phenolic acid out of solution in a controlled manner.

Experimental Protocol: Antisolvent & Cooling Crystallization

This protocol is designed as a self-validating system, ensuring that each phase of the crystallization can be analytically verified before proceeding to the next.

Step 1: Solvation and Clarification

-

Dissolution: Suspend 10.0 g of crude this compound in 40 mL of EtOAc (4 relative volumes). Heat the jacketed reactor to 65 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

-

Decolorization: To remove trace colored oxidation byproducts, add 0.5 g of activated carbon. Stir for 15 minutes.

-

Hot Filtration: Perform a hot filtration through a pre-heated Celite pad (to prevent premature precipitation) into a clean, temperature-controlled crystallizer.

Step 2: Supersaturation and Seeding

-

Cooling: Adjust the reactor temperature to 45 °C.

-

Antisolvent Addition: Begin dropwise addition of Heptane at a rate of 1 mL/min.

-

Self-Validation Point (Turbidity): Continue addition until the solution exhibits a faint, persistent turbidity (typically around 20–25 mL of Heptane). This visual cue confirms the system has crossed the solubility curve into the metastable zone.

-

Clarification: Increase the temperature by 2 °C (to 47 °C) to redissolve the initial uncharacterized nuclei, ensuring a pristine environment.

-

Seeding: Add 0.05 g (0.5% w/w) of pure this compound seed crystals. Hold for 30 minutes to allow the seed bed to age and establish controlled growth sites.

Step 3: Controlled Cooling Profile

-

Execution: Implement a non-linear (cubic) cooling profile from 47 °C to 5 °C over 4 hours.

-

Causality: A cubic cooling curve (slow cooling at high temperatures, accelerating as temperature drops) maintains a constant, low supersaturation level. This ensures that the solute deposits onto the existing seed crystals (growth) rather than forming new, fine particles (secondary nucleation), which are difficult to filter and prone to trapping impurities[5].

Step 4: Isolation and Mother Liquor Validation

-

Equilibration: Once at 5 °C, hold the suspension for 1 hour to reach thermodynamic equilibrium.

-

Self-Validation Point (HPLC): Withdraw a 1 mL aliquot of the suspension, filter through a 0.22 µm PTFE syringe filter, and analyze the mother liquor via HPLC. The crystallization is complete only if the API concentration in the filtrate matches the known theoretical solubility limit at 5 °C. If it is higher, extend the hold time.

-

Filtration: Isolate the crystals via vacuum filtration.

-